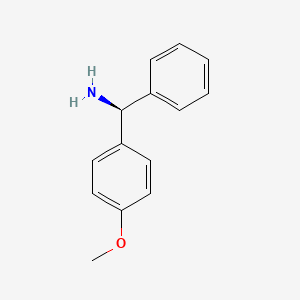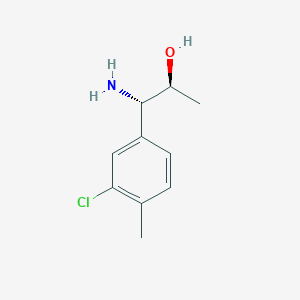
(1S,2S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. The compound features an amino group, a chlorinated aromatic ring, and a secondary alcohol, making it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylbenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps include reductive amination, where the aldehyde is converted to the corresponding amine using a reducing agent like sodium borohydride or lithium aluminum hydride.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the chlorine atom or to convert the amino group to a different functional group.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide, alkyl halides, or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution may result in a hydroxylated aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Chiral Intermediates: The compound can be used as a building block for synthesizing other chiral molecules.
Catalysis: It may serve as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.
Protein Interaction: It may interact with proteins and affect their function.
Medicine
Drug Development: The compound could be explored as a potential pharmaceutical agent for treating various conditions.
Pharmacokinetics: Studies may focus on its absorption, distribution, metabolism, and excretion in the body.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Chemical Manufacturing: It can be an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism by which (1S,2S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL exerts its effects involves interactions with molecular targets such as enzymes, receptors, or proteins. The amino group and the aromatic ring may play crucial roles in binding to these targets, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL: Without specific stereochemistry.
1-Amino-1-(4-chlorophenyl)propan-2-OL: A similar compound with a different substitution pattern on the aromatic ring.
Uniqueness
(1S,2S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers or other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and material science.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Eigenschaften
Molekularformel |
C10H14ClNO |
|---|---|
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
(1S,2S)-1-amino-1-(3-chloro-4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |
InChI-Schlüssel |
DDLOTFVEGBQMOJ-OIBJUYFYSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[C@@H]([C@H](C)O)N)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C(C)O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13057109.png)
![(Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13057117.png)
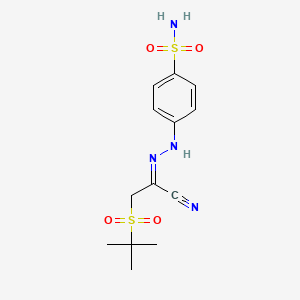
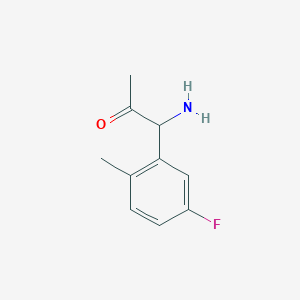
![2-Cyclopropyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13057145.png)
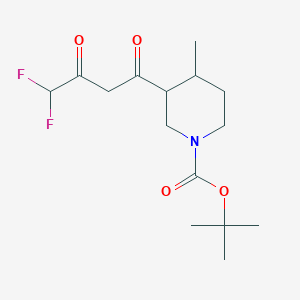
![1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13057155.png)
![4-(m-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057161.png)
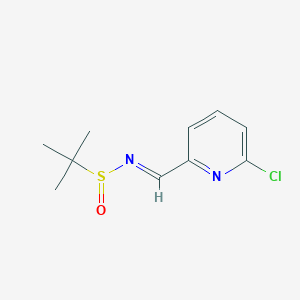
![5-(2-Nitroethyl)-benzo[1,3]dioxole](/img/structure/B13057179.png)
![ethyl N-[(Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate](/img/structure/B13057182.png)

